molecular formula C22H27N5O2 B2897476 4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 904373-72-4

4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2897476
CAS RN: 904373-72-4
M. Wt: 393.491
InChI Key: NDMVVUXLYICXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, also known as PD184352, is a synthetic compound that has been used in scientific research due to its ability to inhibit the activity of a specific enzyme called MEK1/2. This enzyme is involved in the MAPK/ERK signaling pathway, which plays a crucial role in the regulation of cell growth, differentiation, and survival.

Scientific Research Applications

Synthetic Approaches and Functional Applications

Reactive Imidazole Intermediates for Biomedical Applications : Imidazole intermediates have been synthesized and utilized to create a library of functional cyclic carbonates with low cytotoxicity, indicating their potential for biomedical applications (Olsson et al., 2014).

Novel Spiro-linked and Imidazoline Compounds : The reaction of phenyl-aminoquinoline-diones with isothiocyanates has led to novel compounds with potential biological activities, showcasing the versatility of imidazole derivatives in synthesizing new bioactive molecules (Klásek et al., 2010).

Coordination Polymers and Structural Diversity

Zn(II)-Coordination Polymers : The synthesis of Zn(II)-coordination polymers using flexible bis(imidazole) linkers has revealed the impact of substituent groups on structural diversity and potential for material science applications (Arıcı et al., 2016).

Precursors for Purine Analogs

Synthesis of Purine Analogs : Research has shown that imidazoles can be key precursors for synthesizing disubstituted purine analogs, which are important in medicinal chemistry for their potential therapeutic applications (Alves et al., 1994).

Copolymerization and Material Science

Anionic Alternating Copolymerization : The copolymerization of aromatic bislactones and glycidyl phenyl ether initiated by imidazole has led to linear polyesters with potential for advanced material applications, highlighting the role of imidazole compounds in polymer science (Uenishi et al., 2009).

properties

IUPAC Name

4-methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-14(2)11-25-17(16-9-7-6-8-10-16)13-26-18-19(23-21(25)26)24(5)22(29)27(20(18)28)12-15(3)4/h6-10,13-15H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVVUXLYICXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

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